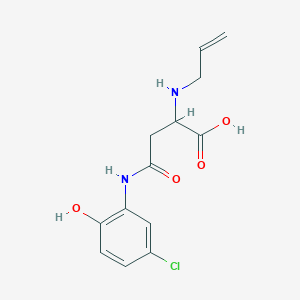

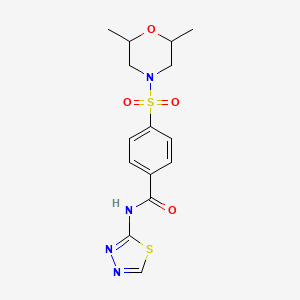

![molecular formula C20H21ClN2S B2530314 4-[(2-chlorophenyl)methylsulfanyl]spiro[1H-quinazoline-2,1'-cyclohexane] CAS No. 893787-19-4](/img/structure/B2530314.png)

4-[(2-chlorophenyl)methylsulfanyl]spiro[1H-quinazoline-2,1'-cyclohexane]

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of quinazoline and quinazolinone derivatives, which includes our compound of interest, has been outlined in various methods . The synthesis of these compounds often involves the reaction of 2-amino-phenyl-ethanone with HCl gas in anhydrous conditions in the presence of chloro acetonitrile .Applications De Recherche Scientifique

Chemistry and Synthesis

4-[(2-chlorophenyl)methylsulfanyl]spiro[1H-quinazoline-2,1'-cyclohexane] serves as a significant building block in the synthesis of heterocyclic compounds. Its structure allows for the generation of a wide range of heterocyclic derivatives, including pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans. The unique reactivity of related compounds, like 4-(dicyanomethylene)-3-methyl-1-phenyl-2-pyrazoline-5-one (DCNP), under mild conditions, has facilitated the creation of versatile cynomethylene dyes and other heterocyclic compounds from various precursors such as amines, α-aminocarboxylic acids, and phenols, highlighting the importance of such scaffolds in synthetic chemistry and dye production (Gomaa & Ali, 2020).

Optoelectronic Applications

Quinazoline derivatives, closely related to the core structure of interest, have found extensive applications in optoelectronics. These compounds, when incorporated into π-extended conjugated systems, significantly enhance the creation of novel optoelectronic materials. Their utility spans across a broad spectrum, including electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The electroluminescent properties of substituted quinazolines, for example, are crucial for developing materials for organic light-emitting diodes (OLEDs), including white OLEDs and red phosphorescent OLEDs. The integration of benzimidazole, carbazole, and other fragments into the quinazoline scaffold has paved the way for highly efficient and novel optoelectronic materials (Lipunova et al., 2018).

Medicinal Chemistry

In medicinal chemistry, quinazoline-4(3H)-ones and their derivatives represent a pivotal class of compounds, showcasing an extensive range of biological activities. This heterocyclic core is found in over 200 naturally occurring alkaloids. The structural versatility and stability of quinazolinone nucleus have inspired the development of numerous bioactive moieties, leading to the creation of potential medicinal agents. These compounds have demonstrated significant antibacterial activity against various bacteria strains, underlining their importance in addressing antibiotic resistance and exploring new therapeutic avenues (Tiwary et al., 2016).

Environmental Impact

The structure of interest is related to chlorophenols, which were once important chemicals and intermediates. Studies on chlorophenols, including 2-chlorophenol, have shown their role as precursors of dioxins in thermal processes, including municipal solid waste incineration. This review underscores the environmental impact of such compounds, their toxicity to aquatic and mammalian life, and their role in the formation of dioxins, highlighting the need for further research on their environmental fate and transformation pathways (Peng et al., 2016).

Propriétés

IUPAC Name |

4-[(2-chlorophenyl)methylsulfanyl]spiro[1H-quinazoline-2,1'-cyclohexane] |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21ClN2S/c21-17-10-4-2-8-15(17)14-24-19-16-9-3-5-11-18(16)22-20(23-19)12-6-1-7-13-20/h2-5,8-11,22H,1,6-7,12-14H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFKSBLFNDUAEJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)NC3=CC=CC=C3C(=N2)SCC4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21ClN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

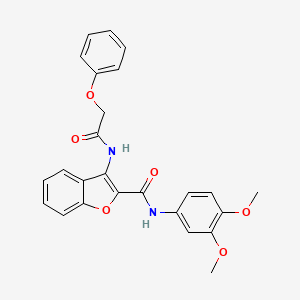

![(Z)-2,4-dichloro-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2530233.png)

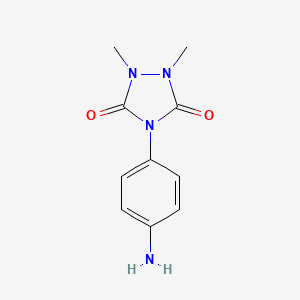

![N-(4-fluorobenzo[d]thiazol-2-yl)-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2530236.png)

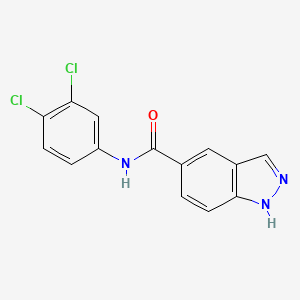

![Ethyl 2-[({[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2530239.png)

![2-(4-ethylphenyl)chromeno[2,3-c]pyrazol-3(2H)-one](/img/structure/B2530242.png)

![3-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethoxy]-4-methoxybenzoic acid](/img/structure/B2530248.png)

![Methyl 4-(2-ethoxyphenyl)-6-{[4-(2-ethoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2530249.png)

![N-(butan-2-yl)-2-[(3-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2530250.png)

![6-[4-(2-fluorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)-1H-pyrimidine-2,4-dione](/img/structure/B2530252.png)